BPBA

Beschreibung

Eigenschaften

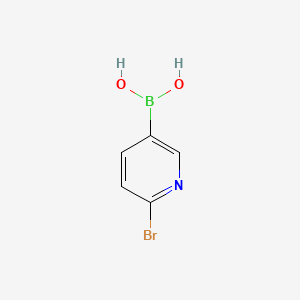

IUPAC Name |

(6-bromopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYWDUVHAPHGIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376380 | |

| Record name | 2-Bromopyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223463-14-7 | |

| Record name | 2-Bromopyridine-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromopyridine-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Prospective Technical Guide to 4,4'-(Biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) [BPBA]: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a prospective overview of 4,4'-(biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) [BPBA], a novel compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of public-domain data on this compound, this document outlines a proposed synthetic route, predicts its characterization data, and hypothesizes its potential biological activities and applications in drug development based on the known properties of its constituent chemical moieties. This guide is intended to serve as a foundational resource to stimulate and direct future research into this promising molecule.

Introduction

Biphenyl derivatives are a cornerstone in pharmaceutical development, with many exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The structural rigidity and synthetic versatility of the biphenyl scaffold make it an attractive core for the design of novel therapeutic agents.[1] Similarly, aminobenzoic acid derivatives are crucial pharmacophores found in numerous drugs. This compound combines these two key structural motifs, suggesting a high potential for diverse pharmacological effects. This guide will explore the prospective synthesis, characterization, and therapeutic applications of this compound.

Proposed Synthesis of this compound

A plausible and efficient synthetic route for this compound is a twofold Suzuki-Miyaura cross-coupling reaction. This well-established palladium-catalyzed reaction is ideal for the formation of carbon-carbon bonds between aryl halides and arylboronic acids and is known to be tolerant of a wide range of functional groups.[3][4]

Proposed Synthetic Pathway

The proposed synthesis involves the coupling of two equivalents of a protected 2-amino-4-halobenzoic acid with one equivalent of biphenyl-4,4'-diboronic acid. This would be followed by a deprotection step to yield the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Protection of 2-Amino-4-bromobenzoic acid

-

Dissolve 2-amino-4-bromobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (2.5 eq).

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the protected starting material.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a degassed mixture of the protected 2-amino-4-bromobenzoic acid (2.2 eq), biphenyl-4,4'-diboronic acid (1.0 eq), and a base such as potassium carbonate (4.0 eq) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5]

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.[6]

-

Monitor the reaction progress by TLC or LC-MS.[6]

-

After completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the protected this compound.

Step 3: Deprotection

-

Dissolve the protected this compound in a suitable solvent like dichloromethane (DCM).

-

Add an acid such as trifluoroacetic acid (TFA) and stir at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Filter and dry the solid to obtain the final product, this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound based on the characterization of structurally similar compounds.[5][7]

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.8-8.0 | d | ~8.0 | Protons ortho to the carboxylic acid |

| ~7.5-7.7 | m | - | Biphenyl protons | |

| ~6.8-7.0 | dd | ~8.0, ~2.0 | Proton ortho to the amino group | |

| ~6.6-6.8 | d | ~2.0 | Proton meta to the carboxylic acid | |

| ~4.5-5.5 | br s | - | Amino protons | |

| ¹³C | ~170 | s | - | Carboxylic acid carbon |

| ~150 | s | - | Carbon bearing the amino group | |

| ~140 | s | - | Quaternary biphenyl carbons | |

| ~135 | s | - | Carbon bearing the carboxylic acid | |

| ~130 | d | - | Biphenyl CH | |

| ~128 | d | - | Aromatic CH | |

| ~118 | d | - | Aromatic CH | |

| ~115 | s | - | Quaternary aromatic carbon |

Table 2: Predicted Mass Spectrometry and Physical Data for this compound

| Parameter | Predicted Value |

| Molecular Formula | C₂₆H₂₀N₂O₄ |

| Molecular Weight | 424.45 g/mol |

| ESI-MS [M+H]⁺ | 425.15 |

| ESI-MS [M-H]⁻ | 423.13 |

| Melting Point | >300 °C (decomposes) |

| Appearance | Off-white to pale yellow solid |

Hypothesized Biological Activity and Therapeutic Potential

The unique structure of this compound, featuring two aminobenzoic acid moieties on a rigid biphenyl core, suggests several potential areas of biological activity.

Potential Therapeutic Areas

-

Anti-inflammatory: Many biphenyl carboxylic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs).[7] this compound could potentially inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

-

Anticancer: The biphenyl scaffold is present in numerous compounds with antiproliferative activity.[5] this compound could be investigated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial: Aminobenzoic acid derivatives are known for their antimicrobial properties. This compound could potentially interfere with metabolic pathways in bacteria or fungi.[1]

Proposed Signaling Pathway Modulation

Given its structural similarity to known kinase inhibitors and other signaling modulators, this compound could potentially interact with various intracellular signaling pathways. For example, it might modulate pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK signaling cascades.

Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.

Applications in Drug Development

Should this compound demonstrate promising biological activity, its development as a therapeutic agent would follow a standard preclinical pipeline.

Preclinical Development Workflow

Caption: A typical preclinical drug development workflow.

Conclusion

While 4,4'-(biphenyl-4,4'-diyl)bis(2-aminobenzoic acid) remains a largely unexplored molecule, this prospective guide highlights its significant potential. The proposed synthesis via a Suzuki-Miyaura coupling is robust and feasible. The predicted characterization data provides a benchmark for future experimental work. Furthermore, the hypothesized biological activities, based on the well-documented pharmacology of its constituent parts, present exciting avenues for therapeutic research. This document serves as a call to action for the scientific community to synthesize, characterize, and evaluate this compound, a compound that holds promise in both medicinal chemistry and materials science.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. ijsdr.org [ijsdr.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. benchchem.com [benchchem.com]

- 7. asianpubs.org [asianpubs.org]

discovery of branched peptide boronic acids

An In-depth Technical Guide to the Discovery of Branched Peptide Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched peptide boronic acids (BPBAs) represent an innovative class of molecules that have demonstrated significant potential in targeting complex biological structures, particularly RNA. This technical guide delves into the discovery, synthesis, and mechanism of action of BPBAs, with a primary focus on their development as ligands for the human immunodeficiency virus type 1 (HIV-1) Rev response element (RRE) RNA. We provide a comprehensive overview of the combinatorial chemistry approach used for their discovery, detailed experimental protocols, and a summary of their binding affinities. This document serves as a resource for researchers interested in the application of peptide-based boronic acids in drug discovery and chemical biology.

Introduction

Boronic acids have emerged as a versatile functional group in medicinal chemistry, largely due to their unique ability to form reversible covalent bonds with diols, such as those found in sugars and the ribose backbone of RNA.[1][2][3] The incorporation of boronic acid into peptides has led to the development of potent enzyme inhibitors, including the FDA-approved proteasome inhibitor Bortezomib (Velcade®), which is used in the treatment of multiple myeloma.[1][2][4][5]

While linear peptide boronic acids have been extensively studied as protease inhibitors[2][3][5], the exploration of branched peptide architectures incorporating boronic acid moieties is a more recent development. This branched topology can provide multivalent interactions, enhancing binding affinity and specificity for biological targets.[1][6] A seminal discovery in this area was the identification of BPBAs that bind with micromolar affinity to a highly structured and conserved region of the HIV-1 RRE RNA, opening a new avenue for antiviral drug development.[1][6][7]

Discovery of RNA-Binding BPBAs

The discovery of BPBAs as RNA ligands was achieved through a high-throughput screening of a large combinatorial library.[1][7] This approach was designed to identify novel molecular scaffolds capable of recognizing the complex tertiary structure of RNA, a notoriously difficult class of drug targets.

Combinatorial Library Design and Synthesis

A 46,656-member branched peptide library was synthesized to explore a wide chemical space.[1][7] The library was constructed on TentaGel beads using a split-and-pool synthesis strategy. This method allows for the creation of a vast number of unique compounds, with each bead holding a distinct peptide sequence.

The general structure was based on a lysine branching unit, with three variable amino acid positions on both the N- and C-termini.[1] Crucially, the pool of amino acids used for the synthesis included unnatural amino acids containing the boronic acid functional group, specifically 4-borono-L-phenylalanine.[1][8]

High-Throughput Screening

The one-bead-one-compound library was screened against fluorescein-labeled HIV-1 RRE IIB RNA. Beads that exhibited high fluorescence intensity after incubation and washing were identified as "hits," indicating a binding interaction between the peptide on the bead and the RNA target. These hit beads were physically isolated for subsequent structure determination.

Mechanism of Action

The key to the interaction between BPBAs and RNA is the boronic acid moiety. It is hypothesized that the empty p-orbital of the boron atom acts as a Lewis acid, accepting electrons from a Lewis base in the RNA. The 2'-hydroxyl group of the ribose sugar is an ideal electron donor, allowing for the formation of a reversible covalent boronate ester bond.[1] This interaction provides a unique binding mode that is distinct from non-covalent interactions like electrostatics or hydrogen bonding, potentially increasing both affinity and selectivity for RNA over DNA (which lacks the 2'-hydroxyl).[1]

References

- 1. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched peptide boronic acids (BPBAs): a novel mode of binding towards RNA - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC00243H [pubs.rsc.org]

- 7. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA [vtechworks.lib.vt.edu]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemistry and Applications of 4-Biphenylboronic Acid (BPBA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Biphenylboronic acid (4-BPBA), a member of the versatile class of organoboron compounds, has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique chemical reactivity, particularly as a key participant in palladium-catalyzed cross-coupling reactions, has established it as an indispensable tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemistry of 4-BPBA, its synthesis, and its applications in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes. Boronic acids, including 4-BPBA, are generally stable, non-toxic, and their synthesis is well-established, making them attractive for various applications in medicinal chemistry.[1][2]

Core Chemical and Physical Properties of 4-Biphenylboronic Acid

4-BPBA is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5122-94-1 | [3] |

| Molecular Formula | C₁₂H₁₁BO₂ | [4] |

| Molecular Weight | 198.03 g/mol | [4] |

| Melting Point | 232-245 °C | [3] |

| Solubility | Soluble in acetone and methanol; Insoluble in water. | [3] |

| pKa | 8.61 ± 0.10 (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

Table 1: Physicochemical Properties of 4-Biphenylboronic Acid. This table summarizes the key physical and chemical properties of 4-BPBA.

Spectroscopic Data

The structural integrity of 4-BPBA can be confirmed through various spectroscopic techniques. The characteristic spectral data are summarized in Table 2.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.08 (br, 2H), 7.87-7.89 (d, 2H), 7.68-7.70 (d, 2H), 7.62-7.65 (d, 2H), 7.45-7.50 (t, 2H), 7.35-7.39 (t, 1H) | [5] |

| ¹³C NMR | Spectral data available in public databases. | [4] |

| FT-IR (ATR) | Characteristic peaks for B-O and C-B stretching, and aromatic C-H bending. | [4] |

| Mass Spectrometry | Consistent with the molecular weight of 198.03 g/mol . | [6] |

Table 2: Spectroscopic Data for 4-Biphenylboronic Acid. This table provides a summary of the key spectroscopic data for the structural elucidation of 4-BPBA.

Synthesis of 4-Biphenylboronic Acid

4-BPBA is commonly synthesized from 4-bromobiphenyl via a Grignard or organolithium intermediate, followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocol: Synthesis of 4-Biphenylboronic Acid from 4-Bromobiphenyl

This protocol describes the synthesis of 4-BPBA from 4-bromobiphenyl using n-butyllithium.[3]

Materials:

-

4-Bromobiphenyl

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (2.5 M in hexane)

-

Trimethyl borate

-

Distilled water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Hexane

-

Argon or Nitrogen gas

-

Single-neck flask and standard glassware for air-sensitive reactions

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a single-neck flask under an inert atmosphere (argon), add 4-bromobiphenyl (30 g, 0.12 mol).

-

Add anhydrous THF (500 mL) and stir the solution at -78 °C for 10 minutes.

-

Slowly add n-butyllithium (77 mL, 0.19 mol, 2.5 M in hexane) to the reaction mixture at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add trimethyl borate (21.9 mL, 0.19 mol) at -78 °C and continue stirring for 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

After the reaction is complete, perform an extraction with distilled water and ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain pure 4-biphenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A cornerstone of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction facilitates the formation of carbon-carbon bonds between an organoboron compound (like 4-BPBA) and an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted in the following diagram.

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-BPBA with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 4-BPBA with a generic aryl bromide.

Materials:

-

4-Biphenylboronic acid (4-BPBA)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

-

Inert atmosphere (Argon or Nitrogen)

-

Reaction vessel (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Standard workup and purification supplies (e.g., organic solvents, brine, anhydrous sodium sulfate, silica gel for chromatography)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 eq), 4-BPBA (1.2-1.5 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0-3.0 eq).

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

4-BPBA in Drug Discovery and Development

The biphenyl moiety is a privileged scaffold in medicinal chemistry, and the facility with which it can be synthesized using 4-BPBA in Suzuki-Miyaura coupling has made this reagent a valuable tool in drug discovery. Furthermore, the boronic acid functional group itself can impart unique biological activities.

Boronic Acids as Enzyme Inhibitors

Boronic acids are known to be potent inhibitors of serine proteases. The boron atom acts as a Lewis acid and can form a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[7]

Figure 2: Mechanism of Serine Protease Inhibition by a Boronic Acid.

Bioactivity of 4-BPBA Derivatives

While 4-BPBA itself is primarily a synthetic intermediate, its derivatives have been investigated for various biological activities. For instance, derivatives of phenylboronic acid have been shown to inhibit cancer cell migration.[1][2] A quantitative structure-activity relationship (QSAR) study on a series of phenylboronic acid derivatives as AmpC β-lactamase inhibitors demonstrated that the introduction of a para-carboxylic group can improve affinity.[7]

| Compound | Target | Activity (IC₅₀/Kᵢ) | Reference |

| Phenylboronic acid with para-nonyl substituent | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 0.0091 µM | [8] |

| Phenylboronic acid derivative 1 | AmpC β-lactamase | Kᵢ = 83 nM | [7] |

| 4-Carboxy derivative of 1 | AmpC β-lactamase | Kᵢ = 18 nM | [7] |

Table 3: Bioactivity of Selected Boronic Acid Derivatives. This table presents examples of the inhibitory activity of phenylboronic acid derivatives against different enzyme targets.

Experimental Protocol: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a 4-BPBA derivative against a target enzyme, such as a serine protease.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

4-BPBA derivative (inhibitor)

-

Assay buffer (optimized for enzyme activity)

-

DMSO (for dissolving the inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of the 4-BPBA derivative in DMSO.

-

Prepare serial dilutions of the inhibitor stock solution in assay buffer.

-

Prepare a solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate.

-

Prepare a solution of the substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add a small volume of each inhibitor dilution to triplicate wells. Include wells with buffer and DMSO as a negative control.

-

Add the enzyme solution to all wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Start the enzymatic reaction by adding the substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

-

Cellular Signaling Pathways

While direct studies on the effect of 4-BPBA on specific signaling pathways are limited, research on the related compound, phenylboronic acid (PBA), provides insights into potential mechanisms of action. PBA has been shown to inhibit the migration of prostate cancer cells by decreasing the activity of Rho family GTPases (RhoA, Rac1, and Cdc42) and their downstream targets like ROCKII.[1] This suggests that 4-BPBA and its derivatives could potentially modulate cellular signaling pathways involved in cell migration and proliferation, making them interesting candidates for cancer research.

Figure 3: Potential Impact of this compound Derivatives on Cell Migration Signaling.

Conclusion

4-Biphenylboronic acid is a fundamentally important reagent in contemporary organic and medicinal chemistry. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a vast array of complex molecules, particularly the privileged biaryl scaffold found in numerous pharmaceuticals. Beyond its role as a synthetic building block, the inherent reactivity of the boronic acid moiety offers opportunities for the design of targeted enzyme inhibitors. This guide has provided a detailed overview of the core chemical principles, practical synthetic and analytical protocols, and the biological relevance of 4-BPBA and its derivatives. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of 4-BPBA is essential for the continued advancement of novel therapeutics and functional materials. Further exploration into the specific biological targets and signaling pathways modulated by 4-BPBA derivatives will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]

- 4. 1,1'-Biphenyl-4-yl-boronic acid | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Biphenylboronic acid, CAS No. 5122-94-1 - iChemical [ichemical.com]

- 6. 4-Biphenylboronic acid(5122-94-1) 1H NMR [m.chemicalbook.com]

- 7. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Profile of Branched Peptide Boronic Acids: A Technical Guide to Their Biological Activity

For Immediate Release

This technical guide provides an in-depth exploration of the burgeoning field of branched peptide boronic acids (BPBAs), offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and therapeutic potential. BPBAs are a novel class of molecules that combine the specificity of peptides with the unique chemical properties of boronic acid, leading to potent and selective biological effects. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows.

Core Biological Activities and Quantitative Data

Branched peptide boronic acids have demonstrated significant potential across several therapeutic areas, primarily as antimicrobial agents, enzyme inhibitors, and binders of nucleic acids. The branched structure can enhance proteolytic resistance and improve efficacy.

Antimicrobial Activity

BPBAs have shown potent activity against a range of microbial pathogens, including bacteria and fungi. Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Antimicrobial Branched Peptide Boronic Acids [1][2][3]

| Compound/Peptide | Target Organism | MIC (µg/mL) | Reference |

| Acridine/Boronic Acid BP | Staphylococcus aureus | 1 | [1][2][3] |

| Acridine/Boronic Acid BP | Candida albicans | 1 | [1][2][3] |

| Acridine/Boronic Acid BP | Escherichia coli | 1-2 | [1] |

| BAMP2 | E. coli | 0.7-6 µM | [4] |

| BAMP39 | E. coli | 3-6 µM | [4] |

| BAMP35 | E. coli | 3-6 µM | [4] |

| BAMP37 | P. aeruginosa | 3-6 µM | [4] |

| BAMP45 | P. aeruginosa | 3-6 µM | [4] |

| BAMP49 | S. aureus | >12 µM | [4] |

Enzyme Inhibition

A major area of investigation for BPBAs is their role as potent and selective enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic residues of target enzymes, such as serine proteases.

Peptide boronic acids are effective transition-state analogue inhibitors of serine proteases.[5]

Table 2: Inhibition of Serine Proteases by Peptide Boronic Acids [6][7]

| Inhibitor | Target Enzyme | IC50/Ki | Reference |

| WLS6a | hClpXP | IC50 = 29 µM | [6][7] |

| MG262 | hClpXP | IC50 ≈ 40 µM | [6][7] |

| Val-boroPro (Talabostat) | DPP4 | IC50 < 4 nM | [6][7] |

| Val-boroPro (Talabostat) | FAP | IC50 = 560 nM | [6][7] |

| Ac-Gly-prolineboronic acid | FAP | Ki = 23 ± 3 nM | [8][9] |

Dipeptidyl boronic acids are potent inhibitors of the proteasome, a key target in cancer therapy.[10]

Table 3: Proteasome and Histone Deacetylase (HDAC) Inhibition by Peptide Boronates [11]

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| ZY-2 | Proteasome | 6.66 | RPMI-8226 | [11] |

| ZY-2 | Proteasome | 4.31 | U266 | [11] |

| ZY-2 | Proteasome | 10.1 | KM3 | [11] |

| ZY-2 | Proteasome | 8.98 | KM3/BTZ (Bortezomib-resistant) | [11] |

| Bortezomib | Proteasome | 226 | KM3/BTZ (Bortezomib-resistant) | [11] |

RNA Binding

BPBAs have been shown to bind to structured RNA molecules, such as the HIV-1 Rev Response Element (RRE), suggesting their potential as antiviral agents. The boronic acid moiety is thought to play a key role in enhancing binding affinity.[12]

Table 4: Binding Affinities of Branched Peptide Boronic Acids to HIV-1 RRE IIB RNA [12][13][14]

| Peptide | Number of Boronic Acids | Dissociation Constant (Kd) | Reference |

| BPBA1 | 1 | 1.4 µM | [12] |

| BPBA2 | Multiple | 3.3 µM | [12] |

| BPBA3 | Multiple | 8.7 µM | [12][13] |

| Peptide A4 (with acridine) | 1 | 20 nM | [14] |

| Rev17 | 0 | 100 nM | [14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature.

Solid-Phase Synthesis of Branched Peptide Boronic Acids

This protocol outlines a general procedure for the synthesis of BPBAs using a solid-phase approach, which allows for the efficient construction of peptide chains.[15]

Workflow for Solid-Phase Synthesis of BPBAs

References

- 1. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched Peptides: Acridine and Boronic Acid Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antibacterial and Anti-Inflammatory Activity of Branched Peptides Derived from Natural Host Defense Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Branched Peptide Boronic Acids (BPBAs): A Novel Mode of Binding Towards RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization and in vitro activity of a branched peptide boronic acid that interacts with HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of intercalator and Lewis acid–base branched peptide complex formation: boosting affinity towards HIV-1 RRE RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A solid-phase approach for the synthesis of α-aminoboronic acid peptides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Branched Peptide Boronic Acids: Synthesis, Applications, and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched peptide boronic acids (BPBAs) have emerged as a promising class of molecules in medicinal chemistry and drug development. Their unique structural features, combining the specificity of peptides with the versatile reactivity of the boronic acid moiety, have led to the exploration of their potential in a wide range of therapeutic areas. The branched architecture allows for multivalent interactions, enhancing binding affinity and specificity to biological targets. The boronic acid functional group can form reversible covalent bonds with active site serine or threonine residues in enzymes, making them potent inhibitors. This technical guide provides an in-depth review of the current research on branched peptide boronic acids, covering their synthesis, biological activities, and mechanisms of action.

Synthesis of Branched Peptide Boronic Acids

The synthesis of BPBAs typically involves a combination of solid-phase peptide synthesis (SPPS) and the introduction of a boronic acid-containing amino acid analog. A common and efficient method for generating diverse libraries of BPBAs is the "split-and-pool" synthesis strategy.

Experimental Protocol: Split-and-Pool Synthesis of a Branched Peptide Boronic Acid Library

This protocol outlines a general procedure for the synthesis of a combinatorial library of branched peptides containing boronic acid functionalities on a solid support, such as TentaGel resin.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-protected boronic acid amino acid analog (e.g., Fmoc-L-boroPhe-pinanediol)

-

Solid-phase synthesis resin (e.g., TentaGel NH2 macrobeads)

-

Coupling reagents (e.g., HBTU, HATU)

-

Bases (e.g., DIPEA, NMM)

-

Deprotection reagent: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM, MeOH

-

Cleavage cocktail (e.g., TFA/TIS/water)

-

Reaction vessels (e.g., fritted syringes or automated synthesizer vessels)

Procedure:

-

Resin Preparation: Swell the resin in DMF for at least 1 hour in a reaction vessel.

-

First Amino Acid Coupling:

-

Divide the resin into separate reaction vessels for each of the first set of amino acids.

-

Deprotect the Fmoc group using 20% piperidine in DMF.

-

Couple the first Fmoc-protected amino acid to the resin using a suitable coupling reagent and base.

-

Confirm complete coupling using a ninhydrin test.

-

-

Pooling and Splitting:

-

Combine all the resin portions into a single vessel and wash thoroughly with DMF.

-

Mix the resin to ensure homogeneity.

-

Divide the pooled resin equally into the number of reaction vessels corresponding to the next set of amino acids to be added.

-

-

Subsequent Amino Acid and Boronic Acid Analog Coupling:

-

Repeat the deprotection and coupling steps for the subsequent amino acids and the Fmoc-protected boronic acid amino acid analog at the desired positions in the peptide sequence.

-

-

Library Completion: Continue the split-and-pool cycles until the desired peptide length and diversity are achieved.

-

Final Deprotection: Remove the final N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptides from the resin and remove side-chain protecting groups.

-

Precipitate the cleaved peptides in cold diethyl ether.

-

-

Purification and Analysis:

-

Purify the individual peptides from the library using reverse-phase HPLC.

-

Characterize the purified peptides by mass spectrometry (e.g., MALDI-TOF MS) to confirm their identity and purity.[1]

-

Biological Activities and Quantitative Data

Branched peptide boronic acids have demonstrated significant potential in several therapeutic areas, most notably as proteasome inhibitors for cancer therapy, antimicrobial agents, and inhibitors of RNA-protein interactions for antiviral applications.

Proteasome Inhibition

BPBAs are potent inhibitors of the proteasome, a key cellular machinery for protein degradation. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells. The boronic acid moiety forms a reversible covalent bond with the active site N-terminal threonine of the proteasome's β-subunits.

| Compound/Class | Target | IC50 (nM) | Cell Line | Reference |

| Dipeptide Boronic Acid (Compound 15) | Proteasome | 4.60 | - | [2] |

| Bortezomib (Reference) | Proteasome | 7.05 | - | [2] |

| ZY-2 (Dual HDAC/Proteasome Inhibitor) | Proteasome | 1.1 | - | [2] |

| ZY-2 | HDAC | 255 | - | [2] |

| ZY-2 | Antiproliferative | 6.66 | RPMI-8226 | [2] |

| ZY-2 | Antiproliferative | 4.31 | U266 | [2] |

| ZY-2 | Antiproliferative | 10.1 | KM3 | [2] |

| ZY-2 | Antiproliferative | 8.98 | KM3/BTZ (Bortezomib-resistant) | [2] |

| Bortezomib (Reference) | Antiproliferative | 226 | KM3/BTZ (Bortezomib-resistant) | [2] |

| PGARFL-Boro | Human β2 proteasome subunit | 85 | - | [3] |

| ARFL-Boro | Human β2 proteasome subunit | 45 | - | [3] |

| ARFL-Boro | Antiproliferative (EC50) | 318 | RPMI-8226 | [3] |

Table 1: Inhibitory and Antiproliferative Activities of Selected Branched Peptide Boronic Acids as Proteasome Inhibitors.

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a BPBA against the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

Purified 20S proteasome

-

Fluorogenic substrate (e.g., Suc-LLVY-AMC)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorometer

Procedure:

-

Compound Dilution: Prepare a serial dilution of the this compound in assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Setup: In a 96-well plate, add the purified 20S proteasome to each well.

-

Inhibitor Incubation: Add the diluted this compound to the wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Substrate Addition: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorometer with appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission for AMC).

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

-

Antimicrobial Activity

Certain BPBAs have shown potent antimicrobial activity against a range of pathogens, including bacteria and fungi. Their mechanism of action is often attributed to the disruption of the microbial cell membrane.

| Peptide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| A5 | 1 | >125 | 4 | [5] |

| A6 | 1 | 2 | 1 | [5] |

| A7 | 32 | 4 | 2 | [5] |

Table 2: Minimum Inhibitory Concentrations (MICs) of Acridine and Boronic Acid-Containing Branched Peptides.

This protocol outlines the broth microdilution method for determining the MIC of a this compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound in MHB in the 96-well plate.

-

Inoculation: Add the diluted bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[6][7][8]

RNA-Protein Interaction Inhibition

BPBAs have been designed to target and disrupt RNA-protein interactions that are crucial for viral replication, such as the interaction between the HIV-1 Rev protein and the Rev Response Element (RRE) RNA. The boronic acid moiety is thought to contribute to binding affinity and specificity.

| Peptide | Target RNA | Kd (µM) | Reference |

| BPBA1 | RRE IIB | 1.4 | [9] |

| BPBA2 | RRE IIB | 3.3 | [9] |

| BPBA3 | RRE IIB | 8.7 | [9][10] |

| A4 | RRE IIB | 0.02 | [5] |

| A3 | RRE IIB | 0.14 | [5] |

Table 3: Binding Affinities (Kd) of Branched Peptide Boronic Acids to HIV-1 RRE RNA.

EMSA is a common technique to study RNA-protein interactions and determine binding affinities.

Materials:

-

Radiolabeled RNA probe (e.g., 32P-labeled RRE IIB)

-

Purified this compound

-

Binding buffer (containing salts, buffering agent, and a non-specific competitor like heparin)

-

Loading dye

-

Native polyacrylamide gel

-

Electrophoresis apparatus

-

Phosphorimager or X-ray film

Procedure:

-

Binding Reaction: In a microcentrifuge tube, incubate the radiolabeled RNA probe with varying concentrations of the this compound in the binding buffer.

-

Incubation: Allow the binding reaction to equilibrate at room temperature or 37°C for a specific time.

-

Loading: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel.

-

Electrophoresis: Run the gel at a constant voltage until the free probe has migrated a sufficient distance.

-

Detection: Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the radiolabeled RNA.

-

Data Analysis: Quantify the intensity of the bands corresponding to the free RNA and the RNA-peptide complex. Plot the fraction of bound RNA against the peptide concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).[11][12][13]

Signaling Pathways and Mechanisms of Action

Proteasome Inhibition and the NF-κB Pathway

Branched peptide boronic acids that inhibit the proteasome exert their anticancer effects in part through the disruption of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In many cancer cells, the NF-κB pathway is constitutively active, promoting cell survival and proliferation.

Caption: NF-κB signaling pathway and the inhibitory action of branched peptide boronic acids.

Antimicrobial Mechanism of Action

The antimicrobial activity of many BPBAs is attributed to their ability to disrupt the integrity of microbial cell membranes. This can occur through various proposed models, including the barrel-stave, toroidal pore, and carpet models.

Caption: General mechanism of action for membrane-active antimicrobial branched peptide boronic acids.

Inhibition of HIV-1 Rev-RRE Interaction

BPBAs can interfere with the replication of HIV-1 by binding to the Rev Response Element (RRE) on the viral RNA, thereby preventing the binding of the viral Rev protein. This interaction is crucial for the export of unspliced and partially spliced viral mRNAs from the nucleus to the cytoplasm.

Caption: Inhibition of the HIV-1 Rev-RRE interaction by branched peptide boronic acids.

Conclusion and Future Perspectives

Branched peptide boronic acids represent a versatile and powerful platform for the development of novel therapeutics. Their modular nature allows for the systematic optimization of their biological activity, selectivity, and pharmacokinetic properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers in this field. Future research will likely focus on expanding the therapeutic applications of BPBAs, exploring new biological targets, and developing more efficient and scalable synthetic methodologies. The continued investigation of their mechanisms of action will further enable the rational design of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. Label-Free Electrophoretic Mobility Shift Assay (EMSA) for Measuring Dissociation Constants of Protein-RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

The Therapeutic Potential of Benzeneboronic Acid-Based Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzeneboronic acid-based compounds (BPBAs) have emerged as a versatile and clinically significant class of molecules with a wide range of therapeutic applications. Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the hydroxyl groups of serine and threonine residues in enzyme active sites, underpins their potent and selective inhibitory activities. This technical guide provides an in-depth overview of the core therapeutic applications of BPBAs, focusing on their role as enzyme inhibitors in oncology and infectious diseases. We present a compilation of quantitative data on their biological activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of the key signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration and advancement of BPBA-based therapeutics.

Introduction

The incorporation of a boronic acid moiety into organic molecules has proven to be a transformative strategy in drug discovery. The boron atom in BPBAs possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a pair of electrons from nucleophilic residues within enzyme active sites. This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate intermediate, effectively blocking the catalytic activity of the target enzyme. This unique mechanism of action has led to the development of several FDA-approved drugs, most notably the proteasome inhibitor Bortezomib for the treatment of multiple myeloma and the β-lactamase inhibitor Vaborbactam for combating bacterial infections. This guide will delve into the key therapeutic areas where BPBAs have shown significant promise, with a focus on their applications in cancer and infectious disease.

Therapeutic Applications in Oncology

The most prominent application of BPBAs in oncology is the inhibition of the proteasome, a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins. The ubiquitin-proteasome pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of many cancers.

Proteasome Inhibition in Multiple Myeloma

Bortezomib (Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[1] Its dipeptidyl boronic acid structure allows it to reversibly inhibit the chymotrypsin-like activity of the 26S proteasome.[1][2] This inhibition disrupts the degradation of key regulatory proteins, leading to cell cycle arrest and apoptosis in cancer cells.[1]

Key Signaling Pathways Modulated by Bortezomib:

-

NF-κB Signaling Pathway: Bortezomib prevents the degradation of IκB, the natural inhibitor of the nuclear factor-κB (NF-κB).[1][3] This leads to the sequestration of NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-survival and anti-apoptotic genes.[4]

-

Unfolded Protein Response (UPR): By inhibiting the proteasome, Bortezomib leads to the accumulation of misfolded and unfolded proteins in the endoplasmic reticulum (ER), triggering ER stress and activating the unfolded protein response (UPR).[5][6] Prolonged UPR activation ultimately leads to apoptosis.

Quantitative Data: In Vitro Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, demonstrating their potent anti-proliferative activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bortezomib | Jurkat (T-cell leukemia) | 0.012 | [7] |

| Bortezomib | MOLT4 (T-cell leukemia) | 0.004 | [7] |

| Bortezomib | CEM (T-cell leukemia) | 0.004 | [7] |

| Compound 1 | HCT116 (Colon Cancer) | 22.4 | [2] |

| Compound 2 | HCT116 (Colon Cancer) | 0.34 | [2] |

| Compound 3a | A549 (Lung Carcinoma) | 5.988 | [8] |

| Compound 4d | MDA-MB-231 (Breast Cancer) | 35.1 | [8] |

| Compound 4e | MCF-7 (Breast Cancer) | 62 | [3] |

Therapeutic Applications in Infectious Diseases

BPBAs have also proven to be effective in combating bacterial infections, primarily by inhibiting β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

β-Lactamase Inhibition

Vaborbactam (formerly RPX7009) is a cyclic boronic acid β-lactamase inhibitor.[9][10] It is used in combination with the carbapenem antibiotic meropenem (Vabomere®) to treat complicated urinary tract infections.[11] Vaborbactam potently inhibits Ambler class A and C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[4][9]

Quantitative Data: In Vitro Activity of Meropenem-Vaborbactam

The addition of vaborbactam significantly enhances the activity of meropenem against β-lactamase-producing bacteria.

| Organism (β-Lactamase) | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam (8 µg/mL) MIC (µg/mL) | Reference |

| E. coli (KPC-2) | 16 | ≤0.03 | [9] |

| E. coli (KPC-3) | 16 | ≤0.03 | [9] |

| K. pneumoniae (KPC-2) | 8 | 0.06 | [9] |

| K. pneumoniae (KPC-3) | 16 | 0.25 | [9] |

Experimental Protocols

General Synthesis of Substituted Phenylboronic Acids

A common method for the synthesis of substituted phenylboronic acids involves the reaction of a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl borate.[12][13]

Example: Synthesis of 4-Cyanophenylboronic Acid [12]

-

Materials: 4-bromobenzonitrile, anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, trimethyl borate, 4N HCl, dichloromethane (CH2Cl2), brine, anhydrous MgSO4.

-

Procedure:

-

Dissolve 4-bromobenzonitrile in anhydrous THF under an inert atmosphere.

-

Cool the solution to -100 °C.

-

Slowly add n-BuLi solution, maintaining the temperature below -93 °C.

-

Add trimethyl borate to the reaction mixture.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by acidifying with 4N HCl.

-

Extract the aqueous layer with CH2Cl2.

-

Wash the organic layer with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography.

-

Proteasome Activity Assay[14][15]

This protocol describes a fluorogenic assay to measure the chymotrypsin-like activity of the proteasome in cell lysates.

-

Materials: Cells to be tested, proteasome activity assay buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 5 mM MgCl2, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT), fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC), Bortezomib (as a positive control), microplate fluorometer.

-

Procedure:

-

Harvest and wash the cells.

-

Lyse the cells in proteasome activity assay buffer.

-

Add the cell lysate to the wells of a microplate.

-

Add the fluorogenic substrate to each well.

-

For inhibitor studies, pre-incubate the lysate with the this compound compound or Bortezomib before adding the substrate.

-

Measure the fluorescence (excitation ~380 nm, emission ~460 nm) over time at 37 °C.

-

Proteasome activity is proportional to the rate of increase in fluorescence.

-

β-Lactamase Inhibition Assay[9]

This protocol determines the minimum inhibitory concentration (MIC) of a β-lactam antibiotic in the presence of a β-lactamase inhibitor.

-

Materials: Bacterial strain expressing the β-lactamase of interest, Mueller-Hinton broth, β-lactam antibiotic (e.g., meropenem), β-lactamase inhibitor (e.g., vaborbactam), 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the bacterial strain.

-

In a 96-well plate, prepare serial dilutions of the β-lactam antibiotic in Mueller-Hinton broth.

-

To each well, add a fixed concentration of the β-lactamase inhibitor (e.g., 8 µg/mL vaborbactam).

-

Inoculate each well with the bacterial suspension.

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Conclusion

Benzeneboronic acid-based agents represent a highly successful and versatile class of therapeutic compounds. Their unique mechanism of action, centered on the reversible covalent inhibition of key enzymes, has led to significant advances in the treatment of cancer and infectious diseases. The clinical success of Bortezomib and Vaborbactam has spurred further research into the development of novel BPBAs with improved potency, selectivity, and pharmacokinetic properties. The information compiled in this technical guide, including quantitative activity data, detailed experimental protocols, and visualizations of key signaling pathways, is intended to facilitate the ongoing research and development efforts in this exciting field. As our understanding of the biological roles of various enzymes continues to expand, so too will the potential therapeutic applications of BPBAs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]

- 5. Bortezomib-induced unfolded protein response increases oncolytic HSV-1 replication resulting in synergistic, anti-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

The Multifaceted Interactions of 4-Phenylbutyrate (PBA) with Protein Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially identified for its role in the treatment of urea cycle disorders, 4-phenylbutyrate (PBA) has emerged as a molecule of significant interest due to its pleiotropic effects on cellular function. Acting as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor, PBA interacts with a variety of protein targets, influencing key signaling pathways involved in protein quality control and gene expression. This technical guide provides an in-depth overview of the known protein interactions of PBA, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling cascades. While the related compound 4-bromophenylboronic acid (BPBA) is of interest, the current body of scientific literature offers more extensive data on the protein interactions of PBA.

Quantitative Data on PBA-Protein Interactions

The following table summarizes the available quantitative data on the binding and inhibition of protein targets by 4-phenylbutyrate.

| Target Protein/Process | Cell Line/System | Method | Quantitative Value | Reference |

| Histone Deacetylase (HDAC) Activity | LN-229 Glioblastoma Cells | Luminescent HDAC-Glo™ I/II Assay | IC₅₀ = 1.21 mmol/L | [1] |

| LN-18 Glioblastoma Cells | Luminescent HDAC-Glo™ I/II Assay | IC₅₀ = 1.92 mmol/L | [1] | |

| Human Serum Albumin (HSA) Binding | In vitro | Fluorescence Spectroscopy | Kₐ = 2.69 x 10⁵ M⁻¹ | [2] |

Note: The chaperone activity of PBA is well-documented; however, it is typically quantified by its effect on downstream cellular processes (e.g., reduction of ER stress markers) rather than by direct binding affinities to specific misfolded proteins.

Key Protein Interactions and Mechanisms of Action

Histone Deacetylase (HDAC) Inhibition

PBA is recognized as a pan-HDAC inhibitor, targeting class I and II HDACs.[1][3] By inhibiting these enzymes, PBA leads to an increase in the acetylation of histone proteins, particularly histone H3.[4][5] This hyperacetylation results in a more relaxed chromatin structure, which in turn modulates gene expression. For instance, PBA-induced histone H3 hyperacetylation has been shown to increase the binding of the transcription factor MEF2A to the GLUT4 promoter.[4]

Chemical Chaperone Activity and the Unfolded Protein Response (UPR)

PBA functions as a chemical chaperone by interacting with the exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing their aggregation and facilitating proper folding.[6][7] This action alleviates stress on the endoplasmic reticulum (ER), a critical organelle for protein synthesis and folding. The accumulation of misfolded proteins in the ER triggers a signaling cascade known as the Unfolded Protein Response (UPR).[6][8][9] The UPR is initiated by three main ER-resident sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[6][8] PBA has been shown to mitigate ER stress by reducing the activation of these UPR sensors and their downstream signaling pathways.[6]

Signaling Pathways Modulated by PBA

Histone Acetylation Pathway

The inhibitory action of PBA on HDACs directly impacts the histone acetylation signaling pathway, leading to changes in gene transcription.

Caption: PBA inhibits HDACs, leading to histone hyperacetylation and altered gene expression.

Unfolded Protein Response (UPR) Pathway

As a chemical chaperone, PBA modulates the UPR pathway to restore protein homeostasis.

Caption: PBA alleviates ER stress, modulating the three arms of the UPR pathway.

Experimental Protocols

HDAC Activity Assay (Cell-Based)

This protocol is adapted from methodologies used to assess the effect of PBA on HDAC activity in cell lines.[1]

Objective: To quantify the inhibitory effect of PBA on HDAC activity within intact cells.

Materials:

-

Cell line of interest (e.g., LN-229 glioblastoma cells)

-

96-well white-walled culture plates

-

PBA solution at various concentrations (0.5–15 mmol/L)

-

Luminescent HDAC-Glo™ I/II Assay and Screening System (or similar)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to attach.

-

Incubate the attached cells with varying concentrations of PBA solution for 1 hour at 37°C.

-

Add 100 µL of the HDAC-Glo™ I/II Reagent (containing a cell-permeable HDAC substrate and developer) to each well.

-

Incubate the plate at room temperature for 35 minutes to allow for the enzymatic reaction and signal stabilization.

-

Measure the luminescence using a microplate reader.

-

Calculate the relative HDAC activity and determine the IC₅₀ value by plotting the data against the logarithmic values of PBA concentrations.

Caption: Workflow for a cell-based HDAC inhibition assay.

Chaperone Activity Assessment via UPR Marker Analysis

This protocol outlines a general method to assess the chemical chaperone activity of PBA by measuring the expression of key UPR stress markers.[6][10]

Objective: To determine if PBA can reduce ER stress by quantifying the levels of UPR-related proteins.

Materials:

-

Cell line of interest

-

Culture plates

-

PBA solution (e.g., 10 mM)

-

Reagents for protein extraction (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against UPR markers (e.g., GRP78, phospho-eIF2α, CHOP)

-

Secondary antibodies and detection reagents

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with an ER stress-inducing agent (optional, to establish a model of ER stress) and/or PBA for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them to extract total protein.

-

Quantify the protein concentration in each lysate.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for UPR markers.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the relative expression levels of the UPR markers.

Caption: Workflow for assessing chaperone activity via Western blot of UPR markers.

Conclusion

4-Phenylbutyrate demonstrates a remarkable ability to interact with multiple protein targets, primarily through its dual roles as a histone deacetylase inhibitor and a chemical chaperone. Its capacity to modulate the epigenome via HDAC inhibition and to maintain protein homeostasis by alleviating ER stress underscores its therapeutic potential in a wide range of diseases characterized by transcriptional dysregulation and protein misfolding. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate molecular interactions of PBA and to explore its utility in drug development. Further research is warranted to identify more specific protein targets of PBA's chaperone activity and to obtain a broader quantitative understanding of its binding affinities.

References

- 1. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence that Chemical Chaperone 4-Phenylbutyric Acid Binds to Human Serum Albumin at Fatty Acid Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PBA Preferentially Impairs Cell Survival of Glioblastomas Carrying mutp53 by Reducing Its Expression Level, Stabilizing wtp53, Downregulating the Mevalonate Kinase and Dysregulating UPR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Chaperone 4-PBA Mitigates Tumor Necrosis Factor Alpha-Induced Endoplasmic Reticulum Stress in Human Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the UPR Pathway in the Pathophysiology and Treatment of Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 10. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Boronic Acid-Based Probes (BPBAs) in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acid-based probes (BPBAs) have emerged as a versatile and powerful class of molecules for studying enzyme activity and identifying potent inhibitors. Their unique chemical properties, particularly the ability of the boronic acid moiety to form reversible covalent bonds with the active site serine, threonine, or cysteine residues of various enzymes, make them highly effective as transition-state analogs. This interaction is often characterized by high affinity and specificity, rendering BPBAs valuable tools in drug discovery and chemical biology.

These application notes provide a comprehensive overview of the use of BPBAs in enzyme inhibition assays. We will delve into the mechanism of action, present key quantitative data, and offer detailed protocols for performing these assays in a laboratory setting. The information is designed to be a practical guide for researchers, scientists, and drug development professionals seeking to employ BPBAs in their research endeavors.

Mechanism of Action

The inhibitory activity of boronic acids stems from the electrophilic nature of the boron atom. In an aqueous environment, the trigonal planar boronic acid (sp2 hybridized) is in equilibrium with its tetrahedral boronate form (sp3 hybridized). The tetrahedral boronate acts as a potent mimic of the tetrahedral transition state formed during substrate hydrolysis by many enzymes, particularly serine proteases, beta-lactamases, and proteasomes.

The lone pair of electrons on the hydroxyl group of a catalytic serine residue in the enzyme's active site attacks the electron-deficient boron atom of the BPBA. This nucleophilic attack results in the formation of a stable, yet reversible, covalent adduct. This adduct effectively blocks the active site, preventing the natural substrate from binding and thus inhibiting the enzyme's catalytic activity. The reversibility of this interaction is a key feature, allowing for the study of enzyme kinetics and the determination of inhibition constants.

Data Presentation: Quantitative Inhibition Data

The following tables summarize the inhibitory potency of various boronic acid-based probes against different classes of enzymes, primarily serine proteases and β-lactamases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, providing a clear comparison of the efficacy of these inhibitors.

Table 1: Inhibition of Serine Proteases by Boronic Acid-Based Probes

| Boronic Acid Probe | Target Serine Protease | IC50 (µM) | Ki (nM) | Reference |

| Bortezomib | 20S Proteasome | 0.006 | - | [1] |

| Ixazomib | 20S Proteasome | 0.003 | - | [1] |

| Compound 1 | Chymotrypsin | 5.4 | - | [2] |

| Compound 2 (largamide D) | Chymotrypsin | 0.49 | - | [2] |

| Compound 1 | Porcine Pancreatic Elastase | >100 | - | [2] |

| Compound 2 (largamide D) | Porcine Pancreatic Elastase | 3.3 | - | [2] |

| rSimukunin | Elastase | - | 0.65 | [3] |

| rSimukunin | Cathepsin G | - | 1.8 | [3] |

| rSimukunin | Factor Xa | - | 3.7 | [3] |

Table 2: Inhibition of β-Lactamases by Boronic Acid-Based Probes

| Boronic Acid Probe | Target β-Lactamase | IC50 (µM) | Ki (nM) | Reference |

| Vaborbactam | KPC-2 | - | 60 | [4][5] |

| QPX7728 | KPC-2 | - | 10 | [4] |

| QPX7728 | CTX-M-15 | - | 3 | [4] |

| QPX7728 | OXA-48 | - | 120 | [4] |

| QPX7728 | NDM-1 | - | 90 | [4] |

| Compound 5 | KPC-2 | - | 730 | [5][6] |

| Compound 10a | AmpC | - | 140 | [5][6] |

| Tazobactam | TEM-1 | 0.08 | - | [7] |

| Sulbactam | TEM-1 | 0.9 | - | [7] |

| Clavulanic Acid | TEM-1 | 0.06 | - | [7] |

Experimental Protocols

Protocol 1: Determination of IC50 using a Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay using a fluorescently labeled boronic acid probe to determine the IC50 value of a test inhibitor.

Materials:

-

Target enzyme

-

Fluorescently labeled boronic acid probe (FP tracer)

-

Test inhibitor (this compound or other compound)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the target enzyme in assay buffer. The final concentration in the assay will depend on the enzyme and the Kd of the FP tracer.

-

Prepare a stock solution of the FP tracer in a suitable solvent (e.g., DMSO). The final concentration should be at or below its Kd for the target enzyme.

-

Prepare a serial dilution of the test inhibitor in the assay buffer. Typically, a 10-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

-

-

Assay Setup:

-

Add a fixed volume of the enzyme solution to each well of the microplate.

-

Add the serially diluted test inhibitor to the wells.

-

Add a fixed volume of the FP tracer to all wells.

-

Include control wells:

-

Maximum Polarization (Pmax): Enzyme + FP tracer (no inhibitor)

-

Minimum Polarization (Pmin): FP tracer only (no enzyme)

-

Blank: Assay buffer only

-

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using the microplate reader. Use appropriate excitation and emission wavelengths for the fluorophore on the FP tracer.[8]

-

-

Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration using the following equation: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition.[9]

-

Protocol 2: Determination of Inhibition Constant (Ki) through Kinetic Assays

This protocol outlines the determination of the inhibition constant (Ki) for a competitive this compound inhibitor using a continuous spectrophotometric assay.

Materials:

-

Target enzyme

-

Substrate for the enzyme that produces a chromogenic or fluorogenic product

-

This compound inhibitor

-

Assay buffer (specific to the enzyme's optimal activity)

-

96-well, clear, flat-bottom microplates

-

Spectrophotometric or fluorometric microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the enzyme in assay buffer. The final concentration should be in the linear range of the assay.

-

Prepare a series of dilutions of the this compound inhibitor in the assay buffer.

-

-

Substrate Titration (Determination of Km):

-

Perform a substrate titration in the absence of the inhibitor to determine the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

Vary the substrate concentration while keeping the enzyme concentration constant.

-

Measure the initial reaction velocity (V0) at each substrate concentration by monitoring the change in absorbance or fluorescence over time.

-

Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

-

Inhibition Assay:

-